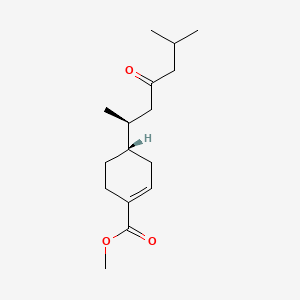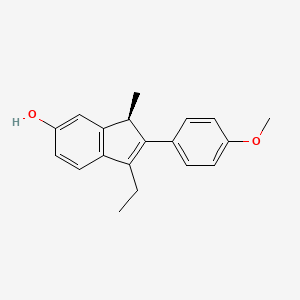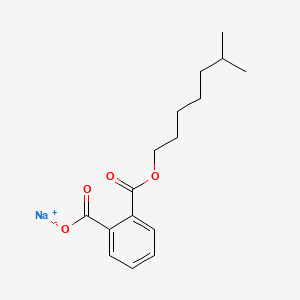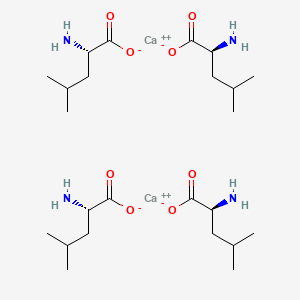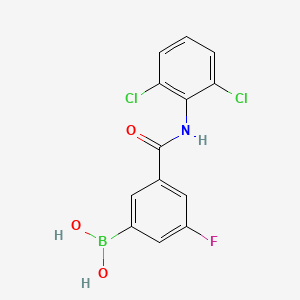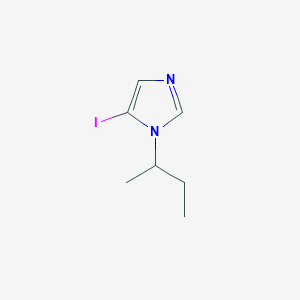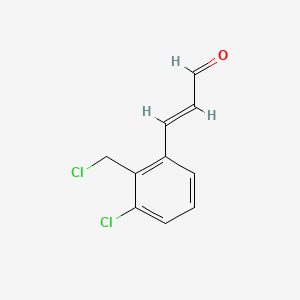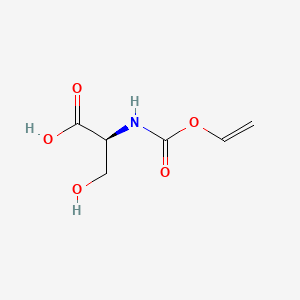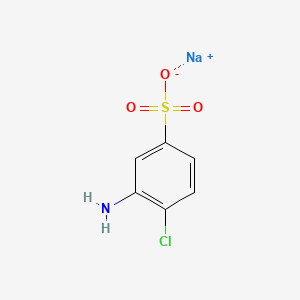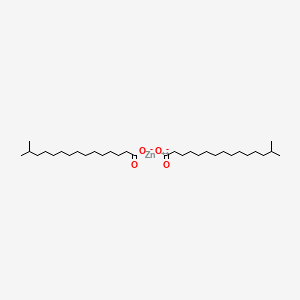
Zinc isohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with zinc oxide or zinc acetate. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Zinc isohexadecanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and isohexadecanoic acid derivatives.
Reduction: It can be reduced to form zinc metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts, such as copper sulfate or nickel chloride, can facilitate substitution.
Major Products Formed:
Oxidation: Zinc oxide and various isohexadecanoic acid derivatives.
Reduction: Zinc metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates, such as copper isohexadecanoate or nickel isohexadecanoate.
Scientific Research Applications
Zinc isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: It is used in the production of coatings, lubricants, and as an additive in plastics and rubber to enhance their properties.
Mechanism of Action
The mechanism of action of zinc isohexadecanoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in enzyme function, protein synthesis, and cellular signaling. They can also act as antioxidants, protecting cells from oxidative stress and inflammation.
Comparison with Similar Compounds
Zinc Stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc Palmitate: Similar in structure to zinc isohexadecanoate, used in cosmetics and pharmaceuticals.
Zinc Laurate: A zinc salt of lauric acid, used in antimicrobial formulations and as a surfactant.
Uniqueness: this compound is unique due to its specific fatty acid chain length and branching, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
Properties
CAS No. |
76940-61-9 |
|---|---|
Molecular Formula |
C32H62O4Zn |
Molecular Weight |
576.2 g/mol |
IUPAC Name |
zinc;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
DAPRYGUSFIYXKU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


